![molecular formula C20H18F2N4O2S B2890108 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021035-89-1](/img/structure/B2890108.png)
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DSP-1181 and is classified as a small molecule drug. DSP-1181 has shown potential in various fields of research, including neuroscience, cancer treatment, and drug discovery. In
Wissenschaftliche Forschungsanwendungen
Luminescent Cycloplatinated Complexes
A study on luminescent cycloplatinated(II) complexes incorporating different ligands, including those with piperazine and sulfonyl groups similar to the query compound, demonstrated their optical properties and cytotoxic activities against tumor and nontumor cell lines. These complexes show potential as antitubulin agents, indicating applications in cancer research and therapy (Gonzalo Millán et al., 2019).
Adenosine A2B Receptor Antagonists
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines revealed the development of adenosine A2B receptor antagonists with high selectivity and subnanomolar affinity. These compounds are of interest for their potential therapeutic applications in diseases where the adenosine A2B receptor is implicated (T. Borrmann et al., 2009).
Atypical Antipsychotic Agents
The synthesis and identification of (piperazin-1-yl-phenyl)-arylsulfonamides demonstrated high affinities for serotonin receptors, suggesting their potential use as atypical antipsychotic agents. This highlights the relevance of such compounds in developing new treatments for psychiatric disorders (C. Park et al., 2010).
Anticancer Activities
Several studies have explored the anticancer activities of compounds with structures similar to the query compound. For example, research on 4-aminoquinoline derivatives as potential anticancer agents showed effectiveness across a range of cancers, highlighting the therapeutic potential of such molecules in oncology (V. Solomon et al., 2019).
Wirkmechanismus
Target of Action
A structurally similar compound, “1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-7-piperazin-1-yl-3,4-dihydroquinazolin-2(1h)-one”, is known to target the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development.
Eigenschaften
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2S/c21-16-6-8-19(17(22)14-16)29(27,28)26-12-10-25(11-13-26)20-9-7-18(23-24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFXYHAOZSUHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.